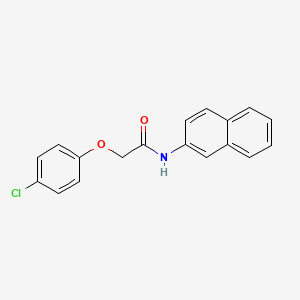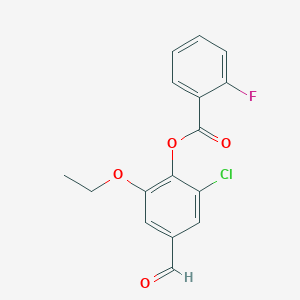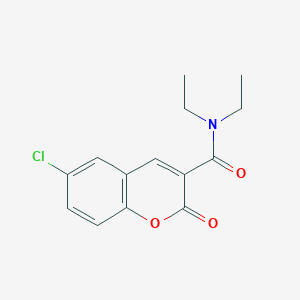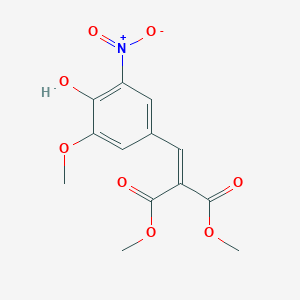![molecular formula C17H19N3O3 B5861005 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH is a hydrazine derivative that has a molecular formula of C18H20N2O3.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function by increasing acetylcholine levels. This compound has also been shown to have antimicrobial properties and can inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide in lab experiments is its potential applications in various fields of research. This compound has been shown to have anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide. One area of research is the development of this compound-based drugs for cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Another area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has been shown to improve cognitive function by increasing acetylcholine levels, making it a potential treatment for Alzheimer's and Parkinson's disease. Additionally, future research can focus on the development of new synthesis methods for this compound, which can improve its yield and purity.
Conclusion:
In conclusion, this compound is a hydrazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has anti-cancer, neuroprotective, and antimicrobial properties, making it a versatile compound for scientific research. While there are limitations to using this compound in lab experiments, its potential applications make it an important compound for future research.
Métodos De Síntesis
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide can be synthesized using a two-step process. In the first step, 3,5-dimethylphenol is reacted with acetyl chloride in the presence of a base to form 2-(3,5-dimethylphenoxy)acetophenone. In the second step, the resulting compound is reacted with N-phenylhydrazinecarboxamide in the presence of a reducing agent to form this compound.
Aplicaciones Científicas De Investigación
2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have antimicrobial properties and can be used as a potential antibiotic.
Propiedades
IUPAC Name |
1-[[2-(3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-8-13(2)10-15(9-12)23-11-16(21)19-20-17(22)18-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNCPLMQASKHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![5,5,7,7-tetramethyl-2-[(1-pyrrolidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5860934.png)


![ethyl 1-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-5-carboxylate](/img/structure/B5860955.png)

![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)


![1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)